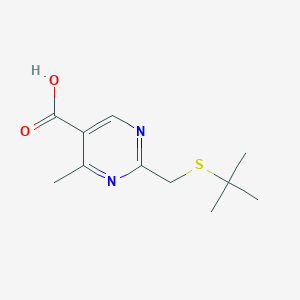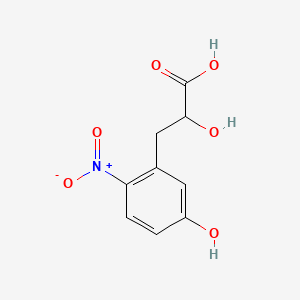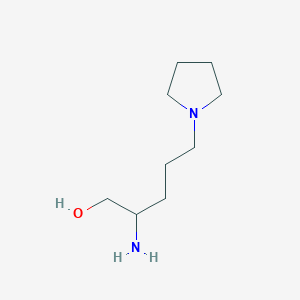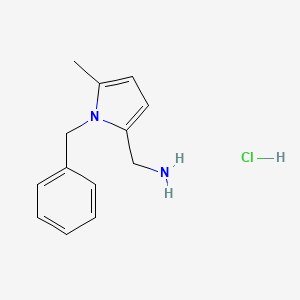
(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-neopentylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-neopentylpyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a neopentyl side chain. It is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-neopentylpyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the neopentyl side chain, and attachment of the Fmoc protecting group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents, such as dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-neopentylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-neopentylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a building block and protecting group.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-neopentylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group provides stability and protection during chemical reactions, while the neopentyl side chain enhances its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity.
Acetylacetone: Another compound with keto-enol tautomerism and similar chemical behavior.
Diketene: Used in the synthesis of various organic compounds, similar to the role of (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-neopentylpyrrolidine-2-carboxylic acid in peptide synthesis.
Uniqueness
The uniqueness of this compound lies in its combination of the Fmoc protecting group and the neopentyl side chain, which provide both stability and reactivity. This makes it particularly valuable in peptide synthesis and other applications where precise control over chemical reactions is required.
Propiedades
Número CAS |
1344158-29-7 |
|---|---|
Fórmula molecular |
C25H29NO4 |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
(2S,3S)-3-(2,2-dimethylpropyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H29NO4/c1-25(2,3)14-16-12-13-26(22(16)23(27)28)24(29)30-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,28)/t16-,22+/m1/s1 |
Clave InChI |
BGXLRBZOMPPGMJ-ZHRRBRCNSA-N |
SMILES isomérico |
CC(C)(C)C[C@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CC(C)(C)CC1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,5S)-6-Oxaspiro[4.5]decan-1-amine hydrochloride](/img/structure/B13534881.png)





![1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13534921.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid](/img/structure/B13534929.png)
![2-[2-(1-Methylethoxy)phenyl]pyrrolidine](/img/structure/B13534936.png)

![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid](/img/structure/B13534951.png)

